Ihmt-trk-284
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IHMT-TRK-284 is a potent, orally active type II tropomyosin receptor kinase (TRK) inhibitor. It has shown significant efficacy in inhibiting TRKA, TRKB, and TRKC, with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively . This compound has demonstrated good selectivity in the kinase group and exhibits promising antitumor effects in vivo .
準備方法
The synthesis of IHMT-TRK-284 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of various pharmacophore fragments through methods such as high-throughput screening and structure-based drug design . The specific reaction conditions and industrial production methods are proprietary and have not been fully disclosed in the available literature .
化学反応の分析
IHMT-TRK-284 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学的研究の応用
IHMT-TRK-284 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TRK kinases and their role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of TRK inhibition on cell signaling and function.
作用機序
IHMT-TRK-284 exerts its effects by inhibiting the activity of TRK kinases. These kinases are involved in the phosphorylation and activation of downstream signaling pathways that regulate cell growth, differentiation, invasion, migration, and apoptosis . By inhibiting TRK kinases, this compound disrupts these signaling pathways, leading to the suppression of tumor growth and proliferation .
類似化合物との比較
IHMT-TRK-284 is unique in its high selectivity and potency against TRK kinases. Similar compounds include:
JND4135: Another type II TRK inhibitor that overcomes TRK mutant resistance, including xDFG mutations.
Larotrectinib: A first-generation TRK inhibitor approved for the treatment of cancers with TRK fusion proteins.
Entrectinib: Another first-generation TRK inhibitor with similar applications to larotrectinib.
This compound stands out due to its ability to overcome multiple resistance mutations and its promising preclinical antitumor efficacy .
特性
分子式 |
C25H27N7OS |
---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-N-[4-methyl-5-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H27N7OS/c1-17-24(34-25(27-17)28-23(33)16-32-13-11-31(2)12-14-32)18-6-8-20-21(29-30-22(20)15-18)9-7-19-5-3-4-10-26-19/h3-10,15H,11-14,16H2,1-2H3,(H,29,30)(H,27,28,33)/b9-7+ |
InChIキー |
CHLFFSKXUJQLQO-VQHVLOKHSA-N |
異性体SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5 |
正規SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。